molecular formula C6H7F2NO B8472216 2-Furanmethanamine, 5-(difluoromethyl)-

2-Furanmethanamine, 5-(difluoromethyl)-

Cat. No. B8472216
M. Wt: 147.12 g/mol
InChI Key: RBHHCABQJZDISN-UHFFFAOYSA-N
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Patent
US08063084B2

Procedure details

To a solution of 2-(azidomethyl)-5-(difluoromethyl)furan (0.50 g, 2.92 mmol) in a mixture of tetrahydrofuran (10 mL) and water (1 mL) was added triphenylphosphine (1.15 g, 4.39 mmol). The reaction mixture was stirred at ambient temperature for 18 hours. The solvent was removed in vacuo and the residue was purified on strong cation exchange column to afford (5-(difluoromethyl)furan-2-yl)methanamine as a yellow oil in 70% yield (0.30 g): MS (ES+) m/z 3148.2 (M+1).
Name
2-(azidomethyl)-5-(difluoromethyl)furan
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[O:6][C:7]([CH:10]([F:12])[F:11])=[CH:8][CH:9]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1.O>[F:11][CH:10]([F:12])[C:7]1[O:6][C:5]([CH2:4][NH2:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
2-(azidomethyl)-5-(difluoromethyl)furan
Quantity
0.5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1OC(=CC1)C(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on strong cation exchange column

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C1=CC=C(O1)CN)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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